molecular formula C16H15Cl2NO4S B2924619 3-(N-benzyl2,6-dichlorobenzenesulfonamido)propanoic acid CAS No. 794584-37-5

3-(N-benzyl2,6-dichlorobenzenesulfonamido)propanoic acid

Cat. No.: B2924619
CAS No.: 794584-37-5
M. Wt: 388.26
InChI Key: VSRSQRYILCZIFO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-benzyl2,6-dichlorobenzenesulfonamido)propanoic acid typically involves the following steps:

    Formation of the Benzyl Intermediate: The initial step involves the reaction of benzyl chloride with 2,6-dichlorobenzenesulfonamide in the presence of a base such as sodium hydroxide. This reaction forms the N-benzyl-2,6-dichlorobenzenesulfonamide intermediate.

    Addition of Propanoic Acid: The intermediate is then reacted with acrylonitrile under acidic conditions to form the corresponding nitrile derivative.

    Hydrolysis: The nitrile derivative is hydrolyzed using a strong acid like hydrochloric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(N-benzyl2,6-dichlorobenzenesulfonamido)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(N-benzyl2,6-dichlorobenzenesulfonamido)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(N-benzyl2,6-dichlorobenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the sulfonamide group allows it to interact with biological molecules through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(N-benzyl2,6-dichlorobenzenesulfonamido)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[benzyl-(2,6-dichlorophenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO4S/c17-13-7-4-8-14(18)16(13)24(22,23)19(10-9-15(20)21)11-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRSQRYILCZIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCC(=O)O)S(=O)(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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